molecular formula C2H4O6S2 B1314445 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide CAS No. 99591-74-9

1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide

Cat. No.: B1314445
CAS No.: 99591-74-9
M. Wt: 188.18 g/mol
InChI Key: GWAOOGWHPITOEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide can be synthesized through various methods. One common method involves the sulfonation of methanesulfonic acid to directly obtain methylene disulfonic acid, which is then converted to the target compound . Another method involves the reaction of hexamethyldisiloxane with methanedisulphonyl dichloride .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and controlled conditions to ensure high purity and yield. The process may include steps such as precipitation, acidification, and dehydration to obtain the intermediate compounds, followed by further reactions to produce the final product .

Chemical Reactions Analysis

Types of Reactions

1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different sulfonate derivatives.

    Reduction: It can be reduced to form simpler sulfur-containing compounds.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various sulfonate derivatives and simpler sulfur-containing compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can act as a donor or acceptor of sulfonate groups, influencing various biochemical processes. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular function and metabolism .

Comparison with Similar Compounds

Properties

IUPAC Name

1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O6S2/c3-9(4)2-10(5,6)8-1-7-9/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAOOGWHPITOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OS(=O)(=O)CS(=O)(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469235
Record name 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99591-74-9
Record name 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide
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Record name 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide
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Record name 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide
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Record name 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide
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Customer
Q & A

Q1: How does 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (MMDS) impact the performance of graphite/LiCoO2 pouch cells compared to other electrolyte additives?

A1: The research investigated the effects of MMDS, a sulfonate additive, alongside three cyclic sulfate additives (ethylene sulfate, trimethylene sulfate, and propylene sulfate) on the performance of graphite/LCO pouch cells. When combined with 2% vinylene carbonate (VC), cells containing VC + MMDS exhibited superior performance compared to cells with VC alone []. This improvement was observed in metrics like coulombic efficiency, charge endpoint capacity slippage, and voltage drop during storage. Interestingly, the same study found that MMDS did not offer similar benefits in graphite/Li[Ni1/3Mn1/3Co1/3]O2 (NMC) pouch cells, highlighting the importance of cathode material in electrolyte additive performance.

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